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Compound of Interest

Compound Name: PSB-10211

CAS No.: 66295-57-6

Cat. No.: B610302 Get Quote

Executive Summary
PSB-10211 is a highly potent, competitive antagonist of the P2X2 purinergic receptor, an ATP-

gated ion channel involved in sensory neurotransmission, nociception, and autonomic

regulation. Developed from the anthraquinone scaffold of Reactive Blue 2, PSB-10211
overcomes the limitations of earlier non-selective P2 antagonists (e.g., PPADS, Suramin) by

offering nanomolar potency (IC₅₀ ≈ 86 nM) and significant subtype selectivity.

This guide provides a comprehensive analysis of PSB-10211’s pharmacological profile,

mechanism of action, and validated experimental protocols for its application in drug discovery

and neuropharmacology.

Part 1: Molecular Profile & Pharmacology[1]
Chemical Identity
PSB-10211 is a polysulfonated anthraquinone derivative. Its structural rigidity and specific

electrostatic properties allow it to occupy the ATP-binding pocket of the P2X2 receptor,

preventing channel gating.
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Property Detail

Chemical Name

Sodium 1-amino-4-[3-(4,6-

dichloro[1,3,5]triazine-2-

ylamino)phenylamino]-9,10-dioxo-9,10-

dihydroanthracene-2-sulfonate

Class
Anthraquinone derivative (Reactive Blue 2

analogue)

Primary Target P2X2 Receptor (Homomeric)

Mechanism Competitive Antagonist

Potency (IC₅₀)
86 nM (Rat P2X2); High potency at Human

P2X2

Solubility
Water-soluble (as sodium salt); DMSO

compatible

Selectivity Profile
Unlike "dirty" purinergic antagonists like Suramin, PSB-10211 displays a defined selectivity

window, making it a critical tool for dissecting P2X2-specific currents in heterogeneous tissue.

Receptor Subtype Activity Selectivity Ratio (vs. P2X2)

P2X2 Potent Antagonist (IC₅₀ 86 nM) 1.0 (Reference)

P2X2/3 (Heteromer) Weak Antagonist >13-fold less potent

P2X1, P2X3 Moderate Antagonist >5-fold less potent

P2X4, P2X7 Inactive / Very Weak >100-fold

P2Y Subtypes Inactive >100-fold
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Analyst Insight: The >13-fold discrimination between homomeric P2X2 and heteromeric P2X2/3

receptors is a unique feature. Most P2X3 antagonists block both P2X3 and P2X2/3, making

PSB-10211 essential for isolating the homomeric P2X2 component in sensory neurons.

Part 2: Mechanism of Action
Competitive Antagonism at the Orthosteric Site
The P2X2 receptor is a trimeric ion channel. Activation requires the binding of ATP to an inter-

subunit pocket rich in basic residues (Lys, Arg). PSB-10211 acts as a competitive antagonist,

meaning it competes directly with ATP for this binding site.

Binding Dynamics: The sulfonate groups of PSB-10211 likely interact with the positively

charged residues in the ATP-binding jaw of the P2X2 subunits, sterically preventing the

closure of the ligand-binding domain required to open the transmembrane pore.

Reversibility: The antagonism is reversible upon washout, consistent with competitive

kinetics (Schild analysis yields a pA2 ≈ 7.5).

Signaling Pathway Blockade
By blocking P2X2, PSB-10211 inhibits the influx of Ca²⁺ and Na⁺, preventing membrane

depolarization and downstream calcium-dependent signaling.
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Figure 1: Mechanism of Action. PSB-10211 competitively occupies the ATP binding site on the

P2X2 receptor, preventing the conformational shift to the open channel state and halting

downstream calcium signaling.

Part 3: Experimental Protocols
Preparation and Solubility

Formulation: PSB-10211 is typically supplied as a sodium salt.[1]

Solubility: Soluble in water (up to ~10-20 mM) and DMSO.

Stock Solution: Prepare a 10 mM stock in PCR-grade water or PBS. Aliquot and store at

-20°C. Avoid repeated freeze-thaw cycles.

Working Solution: Dilute in extracellular recording buffer (e.g., Ringer's solution) immediately

prior to use.

Protocol: Two-Electrode Voltage Clamp (TEVC) in
Xenopus Oocytes
This is the "gold standard" assay for validating P2X2 antagonism due to the robust expression

of P2X receptors in the oocyte system.

Objective: Determine the IC₅₀ of PSB-10211 against ATP-evoked currents.

Step-by-Step Workflow:

Expression: Inject Xenopus laevis oocytes with 50 ng of cRNA encoding the human or rat

P2X2 receptor. Incubate for 48–72 hours at 18°C.

Setup: Place oocyte in a recording chamber perfused with ND96 buffer (96 mM NaCl, 2 mM

KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).

Clamping: Impale oocyte with two glass microelectrodes (0.5–1.0 MΩ resistance, filled with

3M KCl). Clamp voltage at -60 mV.
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Control Response: Apply 10 µM ATP for 10–15 seconds to establish the baseline current

(I_control). Wash for 5 minutes.

Antagonist Incubation: Perfusion with buffer containing PSB-10211 (varying concentrations:

1 nM – 10 µM) for 2 minutes.

Challenge: Co-apply 10 µM ATP + PSB-10211. Record the peak current (I_test).

Analysis: Calculate % Inhibition = 100 * (1 - (I_test / I_control)). Plot using a non-linear

regression (Hill equation) to derive IC₅₀.

Protocol: Fluorescent Calcium Imaging (High
Throughput)
Suitable for screening in HEK293 or CHO cells stably expressing P2X2.

Dye Loading: Load cells with Fluo-4 AM or Fura-2 AM (calcium indicators) for 30 minutes at

37°C.

Pre-incubation: Add PSB-10211 (or vehicle) to wells for 15 minutes.

Stimulation: Inject ATP (EC₈₀ concentration, typically ~10-30 µM) automatically.

Measurement: Record fluorescence intensity (RFU) over 60 seconds.

Validation: PSB-10211 should suppress the immediate spike in intracellular calcium in a

dose-dependent manner.
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Figure 2: Experimental workflow for validating PSB-10211 activity using electrophysiology or

calcium imaging.

Part 4: Comparative Analysis & Utility
Comparison with Other P2 Antagonists
PSB-10211 is superior to classic dyes for P2X2 research due to its defined structure-activity

relationship (SAR) and subtype selectivity.
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Compound Target Profile Key Limitation
Advantage of PSB-
10211

PSB-10211 P2X2 (Selective)
Poor CNS penetration

(charged)

High potency (nM) &

Selectivity

PPADS
Non-selective

(P2X/P2Y)

Blocks P2X1, P2X3,

P2X7, P2Y
Much cleaner profile

Suramin
Non-selective

(P2X/P2Y)

G-protein uncoupler,

enzyme inhibitor

Specific mechanism

(Competitive)

TNP-ATP P2X1, P2X3, P2X2/3
Rapid degradation

(hydrolysis)
Chemically stable

Therapeutic & Research Context
Nociception: P2X2 receptors are co-expressed with P2X3 in dorsal root ganglia (DRG).

PSB-10211 helps distinguish the contribution of homomeric P2X2 channels to pain signaling,

which is often masked by P2X3 dominance.

Autonomic Control: Used to study ATP-mediated chemosensory transduction in the carotid

body (where P2X2 is highly expressed).

Structure-Function Studies: As a rigid molecule, PSB-10211 is valuable for mutagenesis

studies mapping the ATP-binding jaw of the P2X receptor trimer.

References
Baqi, Y., et al. (2011). "Discovery of potent competitive antagonists and positive modulators

of the P2X2 receptor."[2] Journal of Medicinal Chemistry, 54(3), 692-704.

Significance: The primary paper describing the synthesis, structure, and biological
characteriz

Jacobson, K. A., & Müller, C. E. (2016). "Medicinal chemistry of adenosine, P2Y and P2X

receptors." Neuropharmacology, 104, 31-49.[3]
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Significance: Review of purinergic pharmacology placing PSB-10211 in context with other
tools.

IUPHAR/BPS Guide to Pharmacology. "P2X2 Receptor Ligands."

Significance: Authoritative database verifying the target and potency d

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PSB-10211 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY
[guidetomalariapharmacology.org]

2. merckmillipore.com [merckmillipore.com]

3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

To cite this document: BenchChem. [Technical Guide: PSB-10211 Biological Activity and
Targets]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610302#psb-10211-biological-activity-and-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b610302?utm_src=pdf-body
https://www.benchchem.com/product/b610302?utm_src=pdf-custom-synthesis
https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=9539
https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=9539
https://www.merckmillipore.com/BT/en/tech-docs/paper/357660
https://ueaeprints.uea.ac.uk/id/eprint/77518/1/Accepted_Manuscript.pdf
https://www.benchchem.com/product/b610302#psb-10211-biological-activity-and-targets
https://www.benchchem.com/product/b610302#psb-10211-biological-activity-and-targets
https://www.benchchem.com/product/b610302#psb-10211-biological-activity-and-targets
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610302?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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